molecular formula C7H7Cl2OP B074941 Dichlorophosphorylmethylbenzene CAS No. 1499-19-0

Dichlorophosphorylmethylbenzene

Cat. No.: B074941
CAS No.: 1499-19-0
M. Wt: 209.01 g/mol
InChI Key: MKGYMVCOXXOADK-UHFFFAOYSA-N
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Description

Dichlorophosphorylmethylbenzene, also known as benzylphosphonic dichloride, is an organophosphorus compound with the molecular formula C7H7Cl2OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a phosphoryl group (P=O) bonded to a benzyl group (C6H5CH2) and two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorophosphorylmethylbenzene can be synthesized through the reaction of benzyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5CH2OH+PCl3C6H5CH2P(O)Cl2+HCl\text{C6H5CH2OH} + \text{PCl3} \rightarrow \text{C6H5CH2P(O)Cl2} + \text{HCl} C6H5CH2OH+PCl3→C6H5CH2P(O)Cl2+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The product is then purified by distillation under reduced pressure.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of benzyl alcohol to a reactor containing phosphorus trichloride and a base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dichlorophosphorylmethylbenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form benzylphosphonic acid.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic substitution: Produces benzylphosphonates or benzylphosphonamides.

    Oxidation: Yields benzylphosphonic acid.

    Reduction: Forms benzylphosphine derivatives.

Scientific Research Applications

Dichlorophosphorylmethylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzyme pathways.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dichlorophosphorylmethylbenzene involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphonate or phosphonamide derivatives. This reactivity is exploited in various synthetic and biological applications, where the phosphoryl group can modulate the activity of enzymes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzylphosphonic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.

    Benzylphosphonates: Esters of benzylphosphonic acid.

    Benzylphosphonamides: Amides derived from benzylphosphonic acid.

Uniqueness

Dichlorophosphorylmethylbenzene is unique due to its dual chlorine atoms, which make it a versatile intermediate for further chemical modifications. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of a wide range of organophosphorus compounds with diverse applications in chemistry, biology, and industry.

Properties

IUPAC Name

dichlorophosphorylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2OP/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGYMVCOXXOADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400491
Record name Benzylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-19-0
Record name Benzylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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